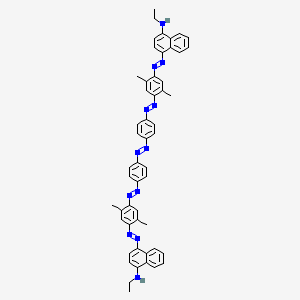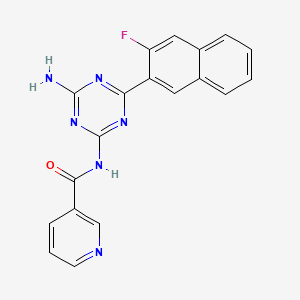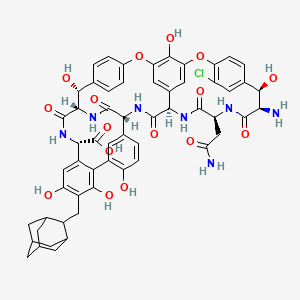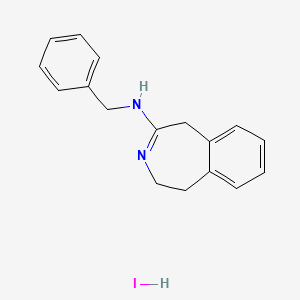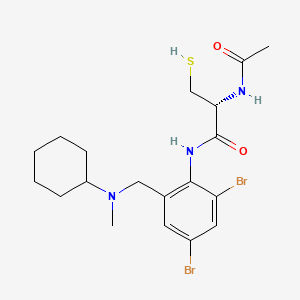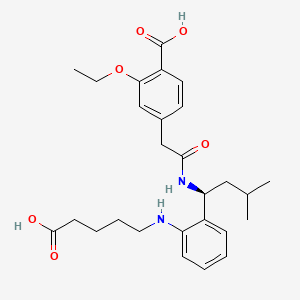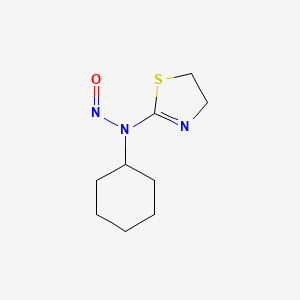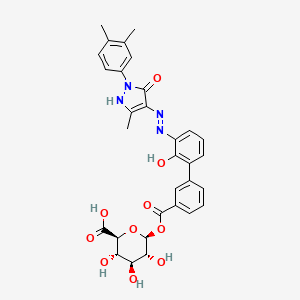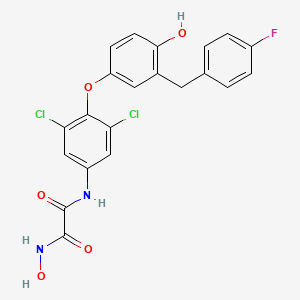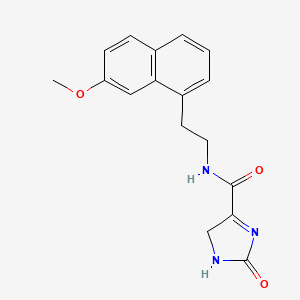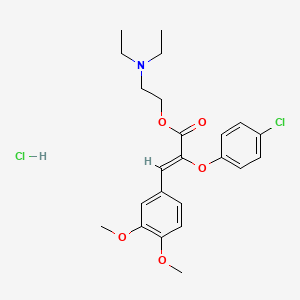
2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone, chlorophenoxy, and dimethoxyphenyl groups, as well as a diethylaminoethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps, including the formation of the propenoic acid backbone and the introduction of the chlorophenoxy and dimethoxyphenyl groups. The diethylaminoethyl ester moiety is then added to complete the synthesis. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid derivatives with different substituents.
- Chlorophenoxy compounds with varying functional groups.
- Dimethoxyphenyl compounds with different ester moieties.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)-, 2-(diethylamino)ethyl ester, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
49819-04-7 |
|---|---|
Molecular Formula |
C23H29Cl2NO5 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (Z)-2-(4-chlorophenoxy)-3-(3,4-dimethoxyphenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C23H28ClNO5.ClH/c1-5-25(6-2)13-14-29-23(26)22(30-19-10-8-18(24)9-11-19)16-17-7-12-20(27-3)21(15-17)28-4;/h7-12,15-16H,5-6,13-14H2,1-4H3;1H/b22-16-; |
InChI Key |
BFOSZOXRWAQEKQ-IVVDCSPYSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/OC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


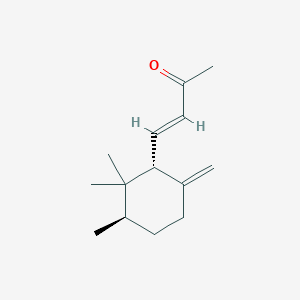
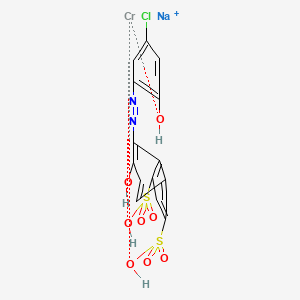
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)

